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LENS CULINARIS AGGLUTININ - 117675-52-2

LENS CULINARIS AGGLUTININ

Catalog Number: EVT-1509825
CAS Number: 117675-52-2
Molecular Formula: C145H234N52O44S3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lens culinaris agglutinin is extracted from the seeds of the lentil plant, which is cultivated globally for its nutritional value. The lectin is available in both conjugated forms, such as fluorescein isothiocyanate (FITC) conjugates, and unconjugated forms for diverse applications in research .

Classification

Lens culinaris agglutinin belongs to the family of plant lectins, which are proteins that can bind carbohydrates. It is classified based on its carbohydrate-binding specificity and structural characteristics. The molecular weight of the unconjugated form is approximately 50 kilodaltons, consisting of four subunits with varying sizes .

Synthesis Analysis

Methods

The synthesis of Lens culinaris agglutinin involves several steps:

  1. Extraction: Lentil seeds are harvested and processed to extract the lectin.
  2. Purification: Techniques such as affinity chromatography are employed to purify the lectin from other proteins and impurities.
  3. Conjugation: For applications requiring fluorescence, the purified lectin can be conjugated with fluorescent dyes like fluorescein .

Technical Details

The purification process typically utilizes specific carbohydrate ligands that bind to Lens culinaris agglutinin, allowing for selective isolation. The conditions for extraction and purification must be optimized to maintain the biological activity of the lectin.

Molecular Structure Analysis

Structure

Lens culinaris agglutinin has a complex quaternary structure composed of four polypeptide chains. The two larger chains are approximately 17 kilodaltons each, while the two smaller chains are about 8 kilodaltons each . This structure enables the lectin to effectively bind to its target carbohydrates.

Data

The binding specificity primarily targets α-linked mannose residues, but it can also recognize other sugars depending on the context of the receptor structure . The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Lens culinaris agglutinin participates in various biochemical reactions:

  • Carbohydrate Binding: It binds specifically to mannose and glucose residues on glycoproteins and glycolipids.
  • Inhibition Studies: It has been shown to block certain biological activities, such as nerve growth factor inhibition in cell-free systems .

Technical Details

The binding interactions can be quantitatively analyzed using techniques like surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA), which measure the affinity and kinetics of the interactions.

Mechanism of Action

Process

The mechanism by which Lens culinaris agglutinin exerts its effects involves:

  1. Recognition: The lectin recognizes and binds to specific carbohydrate structures on cell surfaces or in solution.
  2. Aggregation: This binding can lead to cellular aggregation or changes in cell signaling pathways.
  3. Biological Effects: Depending on its target, it may influence processes such as cell adhesion, proliferation, or apoptosis.

Data

Research indicates that Lens culinaris agglutinin can modulate immune responses and has potential therapeutic applications due to its ability to interact with glycosylated proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 50 kilodaltons for the unconjugated form.
  • Solubility: Soluble in physiological buffers; stability is maintained under specific storage conditions (e.g., 4°C) for several months .

Chemical Properties

  • pH Stability: Optimal activity typically occurs at neutral pH (around 7.5).
  • Temperature Stability: While stable at low temperatures, prolonged exposure to higher temperatures may denature the protein.

Relevant analyses often involve determining binding affinities through titration experiments or assessing thermal stability using differential scanning calorimetry.

Applications

Lens culinaris agglutinin has a broad range of scientific applications:

  • Immunofluorescence: Used as a marker in microscopy to visualize glycan structures on cells.
  • Glycobiology Research: Essential for studying carbohydrate-protein interactions and glycan profiling.
  • Clinical Diagnostics: Employed in prenatal screening tests for conditions like Down's syndrome by analyzing variants of α-fetoprotein that react with Lens culinaris agglutinin .

Properties

CAS Number

117675-52-2

Product Name

LENS CULINARIS AGGLUTININ

Molecular Formula

C145H234N52O44S3

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